BenchChemオンラインストアへようこそ!

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Solubility Enhancement Salt Selection Pre-formulation

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride (CAS 1858241-04-9) is a synthetic pyridine carboxamide derivative supplied as a dihydrochloride salt. The compound is cataloged as a 95% purity building block by multiple vendors and is known synonymously as MP-10 in some supplier listings.

Molecular Formula C12H19Cl2N3O
Molecular Weight 292.2
CAS No. 1858241-04-9
Cat. No. B2376603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
CAS1858241-04-9
Molecular FormulaC12H19Cl2N3O
Molecular Weight292.2
Structural Identifiers
SMILESCNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H
InChIKeyIMHSLIFUPQHSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide Dihydrochloride (CAS 1858241-04-9) Procurement Baseline and Compound Class Profile


N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride (CAS 1858241-04-9) is a synthetic pyridine carboxamide derivative supplied as a dihydrochloride salt . The compound is cataloged as a 95% purity building block by multiple vendors and is known synonymously as MP-10 in some supplier listings . Publicly available quantitative differentiation data against close structural analogs remain sparse; the compound's primary differentiation for procurement lies in its specific salt stoichiometry, N-methyl substitution pattern, and its role as a defined intermediate in patent-protected kinase inhibitor syntheses [1].

Why Generic Substitution of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide Dihydrochloride is Scientifically Unsupported


In the absence of direct comparative studies, generic substitution of this compound with free-base forms, des-methyl analogs, or regioisomeric carboxamides introduces several scientifically uncontrolled variables. The dihydrochloride salt provides a defined protonation state that directly impacts aqueous solubility and dissolution rate compared to neutral free bases [1]. The N-methyl group alters hydrogen-bonding capacity and metabolic stability relative to primary carboxamide analogs, a structural feature critical in the design of potent allosteric SHP2 and Pim kinase inhibitors [2]. Additionally, the 3-piperidinyl attachment point differentiates this scaffold from 4-piperidinyl isomers commonly explored in thrombin inhibitors, affecting target binding geometry [3]. Without quantitative head-to-head data, any substitution risks invalidating synthetic protocols and biological assay results.

Quantitative Evidence Guide for Selecting N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide Dihydrochloride


Aqueous Solubility Advantage of the Dihydrochloride Salt Over Free Base Form

The target compound is supplied as a dihydrochloride salt, with a molecular formula of C12H19Cl2N3O, indicating two equivalents of HCl are present . While direct solubility measurements for this specific compound are not publicly available, class-level inference from piperidine-carboxamide analogs demonstrates that dihydrochloride salts typically exhibit >10-fold higher aqueous solubility compared to their neutral free-base counterparts at pH 7.4, due to ionization-enhanced hydration [1]. This is a critical differentiator for assay development where DMSO stock solutions must be diluted into aqueous buffers without precipitation.

Solubility Enhancement Salt Selection Pre-formulation

N-Methyl Substitution Confers Metabolic Stability Advantage Over Des-Methyl Analog

The N-methyl carboxamide group distinguishes this compound from the des-methyl analog, 6-(piperidin-3-yl)pyridine-2-carboxamide (CAS 2108883-40-3) . In pyridine carboxamide series, N-methylation at the amide nitrogen has been shown to reduce hydrogen-bond-mediated binding to metabolic enzymes, decreasing intrinsic clearance in human liver microsomes by approximately 2- to 3-fold compared to the primary amide [1]. This class-level observation supports the rationale for selecting the N-methyl variant in medicinal chemistry programs to improve pharmacokinetic half-life without additional steric bulk.

Metabolic Stability N-Methylation Microsomal Clearance

Patent-Defined Role as a Pim Kinase Inhibitor Intermediate Provides Legal and Structural Differentiation

The compound's structural core is explicitly claimed within WO2016010897A1 as a key intermediate scaffold for bicyclic heteroaromatic carboxamide Pim kinase inhibitors [1]. This patent linkage provides procurement-level differentiation from generic piperidine-pyridine building blocks: suppliers offering this compound as a verified CAS-listed entity enable direct access to a patented chemical space for Pim kinase drug discovery. In contrast, the regioisomeric analog N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 883106-74-9) is not similarly embedded in kinase inhibitor patent architectures .

Pim Kinase Inhibitor Patent Intermediate Medicinal Chemistry

Evidence-Backed Application Scenarios for N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide Dihydrochloride


Pim Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing Pim kinase inhibitors for oncology can directly incorporate this compound as a core scaffold per WO2016010897A1 [1]. The defined dihydrochloride salt ensures immediate solubility in polar reaction solvents for amide coupling or reductive amination steps, bypassing the need for in-house salt formation or free-basing, thus accelerating SAR exploration.

Aqueous-Compatible Biochemical Assay Development

The dihydrochloride salt form is preferred for biochemical assays requiring compound dilution into aqueous buffer systems (e.g., TR-FRET, FP assays) [2]. Its enhanced solubility minimizes DMSO carryover artifacts and reduces false negatives from compound precipitation, a common issue when using free-base piperidine-pyridine analogs.

Metabolic Stability Screening in Early Drug Discovery

The N-methyl carboxamide motif makes this compound a preferred fragment or building block for programs where microsomal stability is an early triage endpoint [3]. Incorporating an N-methylated amide from the start of a hit-to-lead campaign reduces the need for later-stage metabolic blocking, a lesson from broader pyridine carboxamide SAR.

Quote Request

Request a Quote for N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.